IL-1R1 Binding Affinity: AF11377 is 4.2-Fold More Potent than AF12198
In competitive radioligand binding assays against ¹²⁵I-IL-1α, H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OH (AF11377) inhibited IL-1α binding to human type I IL-1 receptor with an IC50 of approximately 1.9–2 nM [1]. The closest structural analog AF12198 (Ac-FEWTPGWYQJYALPL-NH₂, where J = L-azetidine-2-carboxylic acid) showed an IC50 of 8.0 nM for the same receptor under comparable conditions . This represents a 4.2-fold potency advantage for AF11377 at the level of receptor occupancy.
| Evidence Dimension | Inhibition of ¹²⁵I-IL-1α binding to human type I IL-1 receptor (IC50) |
|---|---|
| Target Compound Data | IC50 ≈ 1.9–2 nM |
| Comparator Or Baseline | AF12198: IC50 = 8.0 nM; IL-1ra (anakinra): IC50 = 4.0 nM |
| Quantified Difference | 4.2-fold more potent than AF12198; ~2.1-fold more potent than anakinra |
| Conditions | Competitive radioligand binding assay using ¹²⁵I-IL-1α and recombinant human IL-1R1 extracellular domain |
Why This Matters
For researchers requiring maximal target engagement at minimal peptide concentrations, the 4.2-fold potency advantage translates directly to lower material consumption and reduced off-target potential at equivalent dosing.
- [1] Yanofsky SD, et al. High affinity type I interleukin 1 receptor antagonists discovered by screening recombinant peptide libraries. Proc Natl Acad Sci USA. 1996;93(14):7381–7386. IC50 ≈ 2 nM reported for affinity-matured peptides; vendor datasheets specify 1.9 nM for AF11377. View Source
